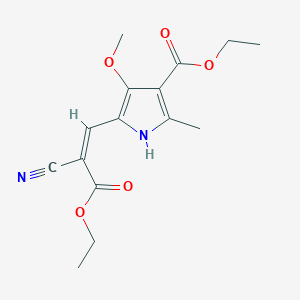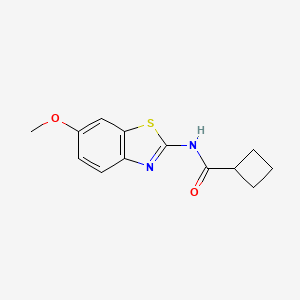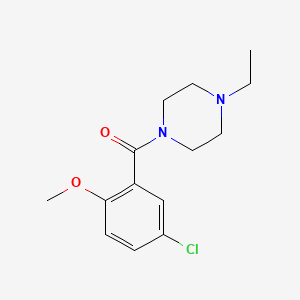![molecular formula C12H19NO4S B5833111 N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide](/img/structure/B5833111.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide, also known as DES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure and properties have made it a valuable tool in various fields of study.
作用機序
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide acts as a selective antagonist of the 5-HT2A and 5-HT2C serotonin receptors. It binds to these receptors and prevents the binding of serotonin, a neurotransmitter that regulates mood, appetite, and sleep. By blocking these receptors, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can alter the activity of the brain and affect behavior.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have a number of biochemical and physiological effects. It can alter the levels of various neurotransmitters, including serotonin, dopamine, and norepinephrine. It can also affect the activity of various enzymes and proteins in the brain. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is its selectivity for the 5-HT2A and 5-HT2C serotonin receptors. This allows researchers to study the specific effects of serotonin on these receptors. However, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide also has some limitations. It has a relatively short half-life, which means that it must be administered frequently in experiments. In addition, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide can be toxic at high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide. One area of interest is the role of serotonin receptors in psychiatric disorders, such as depression and schizophrenia. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of drugs on these receptors and their potential as treatments for these disorders. Another area of interest is the development of new drugs that target the 5-HT2A and 5-HT2C serotonin receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used as a starting point for the development of these drugs. Finally, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide could be used to study the effects of serotonin on other physiological systems, such as the immune system and the cardiovascular system.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide is a valuable research tool with a unique chemical structure and properties. Its selectivity for the 5-HT2A and 5-HT2C serotonin receptors has made it a valuable tool in the study of these receptors and their role in various physiological systems. While it has some limitations, N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has the potential to be used in a wide range of future research directions.
合成法
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide involves the reaction between 3,4-dimethoxyphenethylamine and ethanesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide.
科学的研究の応用
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has been widely used as a research tool in various fields, including neuroscience, pharmacology, and toxicology. It has been used to study the role of serotonin receptors in the brain, as well as the effects of drugs on these receptors. N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide has also been used to investigate the mechanism of action of various drugs, including antidepressants and antipsychotics.
特性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S/c1-4-18(14,15)13-8-7-10-5-6-11(16-2)12(9-10)17-3/h5-6,9,13H,4,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURAYTUBJCMHNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCCC1=CC(=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5-dimethyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5833038.png)
![N'-{[2-(3,5-dimethylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5833039.png)

![2,3-dibromo-4-{[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]hydrazono}-2-butenoic acid](/img/structure/B5833048.png)
![N-[amino(1,3-benzoxazol-2-ylamino)methylene]benzamide](/img/structure/B5833057.png)
![3-chloro-4-methyl-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B5833065.png)
![4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5833070.png)
![4-(4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B5833071.png)



![1-[(4-fluorophenyl)sulfonyl]-4-(3-phenylpropanoyl)piperazine](/img/structure/B5833104.png)
![4-[(2-oxo-1-pyrrolidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5833113.png)
![methyl 5-[(2-ethoxy-4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5833119.png)